molecular formula C22H38O B12641919 Tetra-sec-butylphenol CAS No. 97889-86-6

Tetra-sec-butylphenol

Cat. No.: B12641919
CAS No.: 97889-86-6
M. Wt: 318.5 g/mol
InChI Key: CBHPYQFMMHSJAU-UHFFFAOYSA-N
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Description

Overview of Sterically Hindered Phenols and Their Chemical Significance

Sterically hindered phenols are a class of phenolic compounds where the hydroxyl group (-OH) on the aromatic ring is flanked by bulky alkyl groups, typically at the ortho positions. researchgate.netmdpi.com This structural arrangement imparts significant steric hindrance around the hydroxyl group, influencing its chemical behavior. researchgate.net

One of the most critical roles of sterically hindered phenols is their function as antioxidants. researchgate.netmdpi.comvurup.sk The bulky substituents stabilize the phenoxy radical that forms when the phenol (B47542) donates a hydrogen atom to scavenge free radicals. vurup.sk This stability prevents the radical from initiating further undesirable reactions, a key attribute in preventing the oxidative degradation of materials like plastics, fuels, and food products. mdpi.comvurup.skwikipedia.org The well-known antioxidant butylated hydroxytoluene (BHT) is a prime example of a sterically hindered phenol. mdpi.com

Beyond their antioxidant properties, the unique electronic and steric environment of these phenols makes them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. mdpi.comtandfonline.comnih.gov

Structural Characteristics and Isomeric Considerations for Tetra-sec-butylphenol

This compound is a highly substituted phenol, meaning it has four sec-butyl groups attached to the benzene (B151609) ring in addition to the hydroxyl group. The molecular formula for this compound is C22H38O. alfa-chemistry.com The "sec-butyl" group is a four-carbon alkyl substituent with the structure -CH(CH3)CH2CH3.

Rationale for Advanced Academic Investigation into Highly Substituted sec-Butylphenols

The academic interest in highly substituted sec-butylphenols like this compound stems from several key areas:

Exploring the Limits of Steric Hindrance: The presence of four bulky sec-butyl groups creates an exceptionally crowded steric environment. Researchers are interested in understanding how this extreme steric hindrance affects the reactivity of the phenolic hydroxyl group and the aromatic ring. This includes studying its impact on acidity, hydrogen bonding capabilities, and susceptibility to electrophilic substitution.

Synthesis of Novel Compounds: Developing synthetic routes to polysubstituted phenols is an active area of research. tandfonline.comnih.govresearchgate.netnih.govumich.edu The synthesis of a molecule as complex as this compound presents a significant challenge and can drive the development of new synthetic methodologies.

Potential Applications: While specific applications for this compound are not widely documented, the broader class of alkylphenols finds use in various industrial processes. nih.govvinatiorganics.com For example, di-substituted sec-butylphenols are used as intermediates in the production of UV stabilizers and solvent dyes. vinatiorganics.com Research into this compound could uncover novel applications in materials science or as a precursor to new functional molecules. Studies on related compounds like 2,6-di-sec-butylphenol (B1583072) have explored their potential as anesthetics and anticonvulsants, highlighting the diverse potential of this class of molecules. smith.edunih.gov

Table of Compound Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound97889-86-6C22H38O318.54
2,6-Di-sec-butylphenol5510-99-6C14H22O206.32
2,4-Di-sec-butylphenol1849-18-9C14H22O206.32
4-sec-Butylphenol99-71-8C10H14O150.22
2,6-Di-tert-butylphenol128-39-2C14H22O206.32
2,4-Di-tert-butylphenol96-76-4C14H22O206.32
2,4,6-Tri-tert-butylphenol (B181104)732-26-3C18H30O262.43
4-sec-Butyl-2,6-di-tert-butylphenol17540-75-9C18H30O262.43

Data sourced from various chemical databases and research articles. alfa-chemistry.comvinatiorganics.comnih.govnih.govsigmaaldrich.comstenutz.euchemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97889-86-6

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

2,3,4,5-tetra(butan-2-yl)phenol

InChI

InChI=1S/C22H38O/c1-9-14(5)18-13-19(23)21(16(7)11-3)22(17(8)12-4)20(18)15(6)10-2/h13-17,23H,9-12H2,1-8H3

InChI Key

CBHPYQFMMHSJAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1C(C)CC)C(C)CC)C(C)CC)O

Origin of Product

United States

Synthetic Methodologies for Tetra Sec Butylphenol Isomers

Strategies for Regioselective Alkylation of Phenol (B47542) with sec-Butyl Moieties

The direct alkylation of phenol with sec-butylating agents is a primary approach for the synthesis of sec-butylphenols. However, achieving a high degree of substitution with precise positional control is a formidable task.

Acid-Catalyzed Alkylation Processes and Their Limitations

Acid-catalyzed alkylation, a classic electrophilic aromatic substitution reaction, is a common method for introducing alkyl groups to a phenol ring. This process typically employs Brønsted or Lewis acids to generate a sec-butyl carbocation from precursors like sec-butanol or sec-butyl halides, which then attacks the electron-rich phenol ring. While this method can be effective for producing mono- or di-substituted phenols, it suffers from several significant limitations when targeting highly substituted products like tetra-sec-butylphenol. quora.comlibretexts.org

One of the primary drawbacks is the issue of polyalkylation . The introduction of an alkyl group, which is electron-donating, activates the phenol ring, making the product more reactive than the starting material. libretexts.orgyoutube.com This leads to a mixture of products with varying degrees of substitution, making it difficult to isolate the desired tetra-substituted isomer in high yield.

Another major challenge is the potential for carbocation rearrangements . The initially formed sec-butyl carbocation can rearrange to a more stable tertiary carbocation, leading to the incorporation of tert-butyl groups instead of the desired sec-butyl groups. quora.comquora.com Furthermore, the substitution pattern is governed by the directing effects of the hydroxyl and existing alkyl groups, typically favoring ortho and para positions, which limits the ability to synthesize specific isomers with less favored substitution patterns. wikipedia.org The phenolic hydroxyl group can also coordinate with the Lewis acid catalyst, which can complicate the reaction. quora.comquora.com

Table 1: Illustrative Data on Acid-Catalyzed Alkylation of Phenol (Data is representative for the alkylation of phenols and may not be specific to this compound due to a lack of published data for this specific compound.)

CatalystAlkylating AgentTemperature (°C)Major ProductsLimitations Noted
H₂SO₄sec-Butanol80-120Mixture of mono-, di-, and tri-sec-butylphenolsPoor selectivity, polyalkylation
AlCl₃2-Bromobutane50-70Isomeric mixture of sec-butylphenolsCarbocation rearrangement, catalyst deactivation
Zeolite H-BEAsec-Butene150-200Primarily p-sec-butylphenol and 2,4-di-sec-butylphenolShape selectivity limits higher substitution

Transition Metal-Catalyzed Functionalization for Selective Substitution

To overcome the limitations of acid-catalyzed methods, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective alkylation of phenols. nih.gov These methods often employ a directing group to guide the catalyst to a specific C-H bond, allowing for the introduction of alkyl groups at positions that are difficult to access through classical electrophilic substitution.

For instance, rhenium complexes have been shown to catalyze the ortho-alkylation of phenols with terminal alkenes, yielding monoalkylated products with high regioselectivity. nih.govorgsyn.org The reaction proceeds specifically at the ortho-position, and typically, further alkylation does not occur, which helps to control the degree of substitution. orgsyn.org While this method is highly selective for mono-alkylation, achieving tetra-substitution would require a multi-step process involving the protection and deprotection of the hydroxyl group and sequential C-H activation at different positions.

Palladium-catalyzed reactions have also been explored for the C-allylation of phenols, which could then be reduced to the corresponding sec-butyl group. acs.org The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions. acs.org However, the steric hindrance imposed by existing sec-butyl groups would likely pose a significant challenge in achieving tetra-substitution.

Table 2: Examples of Transition Metal-Catalyzed Alkylation of Phenols (Data is illustrative of the methodology and not specific to this compound.)

Catalyst SystemAlkylating AgentPosition SelectivityReported Yields (for mono-alkylation)
Re₂(CO)₁₀1-ButeneOrthoGood to excellent
Pd(OAc)₂ / LigandAllyl carbonateParaGood to excellent
Ru(II) complexesAlkenesOrthoModerate to good

Novel Reaction Pathways for Highly Substituted Phenol Construction

Given the challenges of direct alkylation, researchers have turned to constructing the highly substituted phenol ring from acyclic precursors. These methods offer the potential for greater control over the final substitution pattern.

Cascade Cycloaddition Reactions (e.g., Diels-Alder) in Phenol Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for the construction of six-membered rings and has been applied to the synthesis of highly substituted aromatic compounds. wikipedia.orgmasterorganicchemistry.com In the context of phenol synthesis, a substituted diene can react with a dienophile to form a cyclohexene derivative, which can then be aromatized to the corresponding phenol. oregonstate.eduwikipedia.org This strategy allows for the precise placement of substituents on the starting materials, which translates to a well-defined substitution pattern in the final phenolic product.

One approach involves a Diels-Alder reaction followed by a retro-Diels-Alder elimination sequence to construct the aromatic ring. oregonstate.edu This method has been used to synthesize phenols with complete regiochemical control. oregonstate.edu While powerful, the synthesis of the required highly substituted diene and dienophile precursors can be complex.

Aryne Chemistry and Multisubstituted Arene Formation

Aryne chemistry offers another route to polysubstituted arenes. rsc.org Arynes are highly reactive intermediates that can undergo various cycloaddition and insertion reactions. By generating a suitably substituted aryne precursor, it is possible to introduce multiple substituents in a controlled manner. For example, a polysubstituted aryne could be trapped with a diene to construct the core of a highly substituted phenol. The challenge in this approach lies in the synthesis of the requisite polysubstituted aryne precursors.

Photochemical Rearrangements for Phenolic Derivatives

Photochemical rearrangements represent a less common but potentially useful strategy for the synthesis of highly substituted phenols. Certain cyclohexadienone derivatives can undergo photochemical rearrangements to yield phenols with altered substitution patterns. nih.govmdpi.combaranlab.org This method could potentially be used to isomerize a more readily available polysubstituted phenol to a more sterically hindered or electronically disfavored isomer. The success of this approach is highly dependent on the specific substitution pattern of the starting material and the reaction conditions.

Detailed Synthesis and Optimization Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive review of publicly available scientific databases and chemical literature, it has been determined that specific research findings, detailed synthetic methodologies, and data regarding the optimization of reaction parameters for enhancing the yield and isomer purity of the chemical compound “this compound” are not available.

The synthesis of alkylated phenols is a well-documented field, with extensive research focused on the production of various isomers of tert-butylphenols and, to a lesser extent, mono-, di-, and tri-sec-butylphenols. This body of research details the effects of catalysts, temperature, pressure, and reactant molar ratios on the yield and isomeric distribution of these compounds.

However, specific studies detailing the exhaustive alkylation of the phenol ring to produce this compound, and the subsequent optimization of this process, could not be located. As such, the creation of data tables and a detailed analysis of research findings as requested for the specific subsection "2.3. Optimization of Reaction Parameters for Enhanced Yield and Isomer Purity in this compound Synthesis" is not possible without speculating or presenting information on related but distinct chemical compounds. Adherence to the strict focus on "this compound" as per the instructions precludes the inclusion of data from the synthesis of other alkylated phenols.

Further research or access to proprietary industrial chemistry databases would be necessary to obtain the specific information required to fulfill the request.

Advanced Analytical Characterization of Tetra Sec Butylphenol

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, FT-IR, and UV-Vis spectroscopy provide detailed insights into the molecular framework and electronic system of Tetra-sec-butylphenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds. It provides information on the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

In the ¹H NMR spectrum of an alkylated phenol (B47542), distinct signals are expected for the aromatic protons, the hydroxyl proton, and the protons of the sec-butyl groups. The chemical shift (δ) of the aromatic protons is influenced by the electron-donating alkyl groups and the hydroxyl group, typically appearing in the range of δ 6.5-7.5 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons of the sec-butyl groups will present more complex signals due to spin-spin coupling, including a methine (CH) proton adjacent to the aromatic ring, a methylene (CH₂) group, and two methyl (CH₃) groups (one terminal and one adjacent to the methine).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the aromatic carbons (δ 110-160 ppm), with the carbon attached to the hydroxyl group appearing at the lower field end of this range. The carbons of the sec-butyl substituents will appear in the aliphatic region of the spectrum (δ 10-40 ppm).

To illustrate, the following table presents typical chemical shift ranges for a related compound, 2-sec-butylphenol.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-sec-butylphenol in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH 6.70 - 7.16 115.1, 119.0, 126.8, 127.5
Aromatic C-O - 152.4
Aromatic C-Alkyl - 135.9
Phenolic OH ~5.20 (variable) -
sec-Butyl CH 2.96 36.4
sec-Butyl CH₂ 1.59 - 1.66 29.5
sec-Butyl CH₃ (CH) 1.24 22.0
sec-Butyl CH₃ (CH₂) 0.85 - 0.87 12.2

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucdavis.edu The FT-IR spectrum of this compound would be characterized by several key absorption bands.

A prominent, broad absorption band between 3200 and 3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. youtube.com Multiple sharp peaks in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the sec-butyl groups. The C-O stretching vibration of the phenol group gives rise to a strong band around 1200 cm⁻¹. Finally, absorptions corresponding to the aromatic ring include C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations, whose exact positions can help infer the substitution pattern on the ring.

Table 2: Characteristic FT-IR Absorption Bands for Alkylated Phenols

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydrogen-bonded) 3200 - 3600 Strong, Broad
C(sp³)-H Stretch (alkyl) 2850 - 3000 Strong
C=C Aromatic Ring Stretch 1450 - 1600 Medium to Weak
C-O Stretch (phenol) ~1200 Strong
C-H Aromatic Bend 750 - 900 Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the aromatic ring of phenol. uoanbar.edu.iq The phenol chromophore exhibits characteristic π→π* transitions. In a neutral, non-polar solvent, phenol typically shows two absorption bands: a primary band (E2-band) around 210 nm and a secondary, fine-structured band (B-band) around 270 nm. uoanbar.edu.iq

The attachment of alkyl groups, such as sec-butyl groups, to the phenol ring acts to slightly modify these absorptions. Alkyl groups are weak auxochromes and typically cause a small bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). For example, the B-band for t-butylphenol shifts to approximately 275 nm. uoanbar.edu.iq Therefore, this compound is expected to show absorption maxima at slightly longer wavelengths than unsubstituted phenol.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS is an ideal method for the analysis of volatile and semi-volatile compounds like alkylated phenols. thermofisher.com The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and identifies each component as it elutes from the GC column. thermofisher.com

For this compound, the mass spectrum obtained by electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is highly informative. A characteristic fragmentation pathway for sec-butyl substituted compounds is the loss of an ethyl group (•C₂H₅, 29 Da), resulting in a significant [M-29]⁺ fragment ion. cyberleninka.ru Another common fragmentation is the loss of a methyl group (•CH₃, 15 Da) to give an [M-15]⁺ ion. Cleavage of the entire sec-butyl group (57 Da) can also occur. The relative abundance of these fragment ions helps to confirm the presence and nature of the alkyl substituents.

Table 3: Typical GC-MS Parameters for Alkylphenol Analysis

Parameter Typical Setting
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow ~1 mL/min
Injector Temperature 250 - 280 °C
Oven Program Start at 50-80°C, ramp at 10°C/min to 300°C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-500
MS Source Temperature 230 - 250 °C

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm or better), which allows for the determination of a compound's elemental formula. youtube.com While conventional MS can determine the nominal molecular weight, HRMS can distinguish between different compounds that have the same nominal mass but different elemental compositions.

For a potential isomer of this compound, such as 2,4-di-sec-butyl-6-tert-butylphenol (C₂₀H₃₄O), HRMS would be used to confirm its elemental formula. The theoretical exact mass is calculated based on the masses of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O). The experimentally measured mass from the HRMS instrument is then compared to the calculated value. A close match provides unambiguous confirmation of the elemental formula, a critical piece of data in the identification of a compound. youtube.com For instance, the exact mass of the isomeric compounds 2,4,6-Tri-tert-butylphenol (B181104) and 4-sec-Butyl-2,6-di-tert-butylphenol (C₁₈H₃₀O) is 262.229666 Da. nih.govnih.gov HRMS can measure this value with high precision, confirming the elemental composition.

Chromatographic Methods for Separation and Quantification of Isomers and Derivatives

Chromatographic techniques are essential for the analysis of complex mixtures of alkylated phenols, including the various isomers and potential derivatives of this compound. Due to the statistical nature of the alkylation process used in its synthesis, the resulting technical product is a mixture of isomers with different substitution patterns on the phenol ring. Effective separation and quantification of these components are critical for quality control and for understanding the product's properties.

High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phenolic compounds, including alkylphenol isomers. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, employing a nonpolar stationary phase and a polar mobile phase.

The separation of alkylphenol isomers by HPLC is primarily based on their hydrophobicity. The retention of different isomers on a C18 or C8 column is influenced by the position and branching of the alkyl groups. Generally, increased alkylation leads to longer retention times. However, the separation of closely related isomers can be challenging. For instance, the isomers of butylphenol can be separated using specific mobile phase compositions and stationary phases. glsciences.com The choice of column, mobile phase composition, and detector are critical parameters that must be optimized for a given separation.

A typical HPLC system for analyzing this compound isomers would consist of a C18 column and a mobile phase gradient of acetonitrile and water. mdpi.comxjtu.edu.cn Detection is commonly achieved using a Diode Array Detector (DAD) or a fluorescence detector (FLD). DAD allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying compounds based on their UV spectra, typically around 278-279 nm for alkylphenols. mdpi.comnih.gov FLD offers higher sensitivity and selectivity for fluorescent phenolic compounds, with typical excitation and emission wavelengths around 220 nm and 315 nm, respectively. nih.govresearchgate.net

ParameterTypical Conditions for Alkylphenol Analysis
Stationary Phase (Column)ODS Hypersil C18 (125 mm x 4 mm, 5 µm) mdpi.com
Mobile PhaseAcetonitrile/Water gradient mdpi.comxjtu.edu.cn
Flow Rate1.0 mL/min mdpi.comresearchgate.net
DetectorDiode Array Detector (DAD) at 278 nm mdpi.com or Fluorescence Detector (FLD) (Ex: 220 nm, Em: 315 nm) nih.gov
Injection Volume20 µL mdpi.com
Column Temperature40°C glsciences.com

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a cornerstone technique for assessing the purity of volatile and thermally stable compounds like this compound. birchbiotech.com GC separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. birchbiotech.com

For purity assessment, the area of the peak corresponding to the main component is compared to the total area of all peaks in the chromatogram. birchbiotech.com This provides a percentage purity value. It is crucial to ensure that all impurities are eluted from the column and detected. Co-elution of isomers can occur if their boiling points are very similar, potentially leading to an overestimation of purity. libretexts.org Using high-resolution capillary columns and temperature programming can improve the separation of closely related isomers. cyberleninka.ru

A typical GC method for alkylated phenols involves a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). cyberleninka.ruoiv.int The analysis is performed with a programmed temperature gradient to ensure the elution of all components within a reasonable time. The injector temperature is set high enough to ensure rapid volatilization of the sample without thermal degradation. cyberleninka.ru GC-MS is particularly valuable as it provides mass spectra for each separated component, aiding in the unambiguous identification of isomers and impurities. cyberleninka.ruoiv.int

ParameterTypical Conditions for Alkylphenol Analysis
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) cyberleninka.ruoiv.int
Carrier GasHelium at 1-2 mL/min oiv.int
Injector Temperature260°C cyberleninka.ru
Oven ProgramInitial temp 50-80°C, ramp at 4-10°C/min to 280-300°C cyberleninka.ruoiv.int
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) epa.gov
MS Source Temperature250°C oiv.int

Electrochemical Characterization of Redox Properties via Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. For phenolic compounds like this compound, CV can provide valuable information about their oxidation potential and the stability of the resulting phenoxyl radicals. The electrochemical oxidation of phenols is generally an irreversible process, as the initially formed radical species can undergo subsequent chemical reactions. nih.govuc.pt

The study of substituted phenols shows that the oxidation potential is influenced by the nature and position of the substituents on the aromatic ring. uc.pt Alkyl groups, being electron-donating, tend to lower the oxidation potential compared to unsubstituted phenol, making the compound easier to oxidize. researchgate.net The steric hindrance caused by bulky substituents, such as sec-butyl groups, can also affect the reaction kinetics and the fate of the radical intermediate. nih.gov

A typical CV experiment for this compound would be conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The compound would be dissolved in an appropriate solvent with a supporting electrolyte, such as a phosphate buffer for aqueous solutions or tetrabutylammonium perchlorate for non-aqueous media. researchgate.netuc.pt The resulting voltammogram would show an anodic peak corresponding to the oxidation of the phenolic hydroxyl group. The potential at which this peak occurs (Epa) is a key parameter indicating the ease of oxidation. For many p-substituted phenolic compounds, a single irreversible anodic peak is observed. researchgate.net

ParameterTypical Conditions for Phenolic Compound Analysis
Working ElectrodeGlassy Carbon Electrode (GCE) researchgate.netuc.pt
Reference ElectrodeAg/AgCl or Saturated Calomel Electrode (SCE)
Counter ElectrodePlatinum Wire researchgate.net
Solvent/Electrolyte0.1 M Phosphate Buffer (pH 7.0) uc.pt
Analyte Concentration~0.25 mmol L-1 researchgate.net
Scan Rate10 to 100 mV s-1 researchgate.net
Potential Range-0.25 to 1.25 V researchgate.net

Mechanistic Investigations of Tetra Sec Butylphenol Reactivity

Elucidation of Radical Scavenging Pathways in Sterically Hindered Phenols

Sterically hindered phenols, including tetra-sec-butylphenol, are renowned for their antioxidant properties, which stem from their ability to interrupt the chain reactions of free radicals. The principal mechanism for this activity is hydrogen atom transfer (HAT). In this pathway, the phenol (B47542) donates the hydrogen atom from its hydroxyl (-OH) group to a free radical (R•), effectively neutralizing the radical and preventing it from causing further oxidative damage.

The process can be represented as: Ar-OH + R• → Ar-O• + RH

The defining characteristic of this reaction for sterically hindered phenols is the formation of a stable phenoxyl radical (Ar-O•). The bulky alkyl groups, such as the sec-butyl groups, positioned at the ortho and para positions relative to the hydroxyl group, create a sterically crowded environment. vinatiorganics.comresearchgate.net This "hindrance" serves two critical functions:

It protects the hydroxyl group, making it selectively available to small, reactive free radicals. vinatiorganics.com

It shields the resulting phenoxyl radical, preventing it from participating in further unwanted reactions, such as dimerization or propagation of new radical chains.

This stability is crucial for the phenol's effectiveness as a primary antioxidant, as it terminates the oxidation cycle. The spin density of the unpaired electron in the phenoxyl radical is delocalized across the aromatic ring, with the highest concentrations at the oxygen atom and the ortho and para positions. scholaris.ca

Kinetics and Thermodynamics of Oxidation Processes and Phenoxyl Radical Formation

The efficiency of a hindered phenol as an antioxidant is determined by the kinetics and thermodynamics of the hydrogen atom transfer process. A key thermodynamic parameter is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower O-H BDE facilitates the donation of the hydrogen atom, making the phenol a more effective radical scavenger.

The oxidation of phenols to phenoxyl radicals can be initiated by various means, including reaction with reactive oxygen species (ROS) or through enzymatic processes. nih.gov For instance, the oxidation of substituted phenols by hydroxyl radicals (•OH) is a rapid process, with second-order reaction rates often in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com

The formation of the phenoxyl radical is a critical step. In the case of 2,4,6-tri-tert-butylphenol (B181104), a closely related compound, oxidation with reagents like potassium ferricyanide leads to an intensely blue-colored and stable phenoxy radical. wikipedia.org The stability of these radicals allows them to exist for extended periods, a defining feature of hindered phenols. wikipedia.org

ParameterDescriptionSignificance in Reactivity
O-H Bond Dissociation Enthalpy (BDE) The energy required to break the O-H bond homolytically.A lower BDE indicates a greater ease of hydrogen atom donation to a free radical, enhancing antioxidant activity.
Reaction Rate Constant (k) The rate at which the phenol reacts with a specific radical.A higher rate constant signifies a more rapid scavenging of free radicals, leading to better protection against oxidation.
Phenoxyl Radical Stability The ability of the formed phenoxyl radical to resist further reaction.High stability, conferred by steric hindrance, prevents the radical from initiating new oxidation chains, making the antioxidant more efficient.

Influence of Multiple sec-Butyl Groups on Phenoxyl Radical Stability and Reactivity

The number, size, and position of the alkyl substituents on the phenolic ring profoundly influence the stability and reactivity of the corresponding phenoxyl radical. researchgate.net In this compound, the presence of four sec-butyl groups provides exceptional steric shielding.

This extensive steric hindrance around the oxygen atom and the aromatic ring is paramount to the stability of the tetra-sec-butylphenoxyl radical. This shielding physically obstructs the radical center, preventing radical-radical coupling reactions that would otherwise lead to the formation of non-radical dimers and other products. For example, the 2,4,6-tri-tert-butylphenoxyl radical can be isolated as stable, deep-blue crystals due to the steric protection afforded by the three tert-butyl groups. wikipedia.org

Furthermore, the electron-donating nature of the alkyl sec-butyl groups influences the electronic properties of the phenoxyl radical. They can help to delocalize the unpaired electron, contributing further to its stability. This combination of steric and electronic effects makes the phenoxyl radicals derived from highly substituted phenols like this compound particularly persistent and less reactive towards subsequent radical propagation steps. scholaris.ca

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reaction mechanisms of antioxidant compounds. researchgate.net DFT calculations allow for the detailed study of reaction energetics, the geometry of transition states, and the structure of reaction intermediates that may be difficult to observe experimentally.

For sterically hindered phenols, DFT studies can provide valuable insights into:

Bond Dissociation Enthalpy (BDE): Calculations can accurately predict the O-H BDE, offering a quantitative measure of antioxidant potential.

Reaction Pathways: DFT can be used to map the potential energy surface of the reaction between the phenol and a free radical, identifying the lowest energy pathway and the structure of the transition state.

Spin Density Distribution: These calculations can model the distribution of the unpaired electron in the phenoxyl radical, confirming that the spin density is delocalized over the oxygen and the aromatic ring, which is crucial for its stability. rsc.org

Activation Energy Barriers: Theoretical studies on related di-tert-butylphenol reactions have determined Gibbs free energy barriers for specific reaction steps, providing kinetic insights. For instance, in the Kolbe-Schmitt reaction of potassium 2,4-di-tert-butylphenol, the Gibbs free energy barrier for the electrophilic addition of CO₂ was calculated to be only 11.2 kcal/mol, indicating a kinetically favorable process. researchgate.net

These computational approaches complement experimental findings and provide a deeper, molecular-level understanding of how the structure of this compound dictates its reactivity and antioxidant function.

Research on Functional Applications of Tetra Sec Butylphenol in Materials Science

Primary Antioxidant Functionality in Polymer Systems

Tetra-alkylated hindered phenols are a cornerstone of polymer stabilization, acting as highly effective primary antioxidants. Their primary function is to intercept and neutralize the free radicals that initiate and propagate the degradation of polymer chains when exposed to heat, oxygen, and mechanical stress. 3vsigmausa.com This capability is crucial for preserving the physical, mechanical, and aesthetic properties of polymeric materials throughout their processing and service life. lbf-jahresbericht.despecialchem.com

Mechanisms of Thermal and Oxidative Degradation Inhibition in Polymeric Matrices

The degradation of polymers is an autocatalytic chain process that begins with the formation of free radicals (R•) on the polymer backbone. mdpi.com These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation cycle. energiforsk.se

Hindered phenolic antioxidants interrupt this cycle at the propagation stage. partinchem.com The mechanism is centered on the hydroxyl (-OH) group attached to the aromatic ring. vinatiorganics.com This group contains a labile hydrogen atom that the antioxidant can readily donate to a peroxy radical (ROO•). chemrxiv.org This action neutralizes the highly reactive peroxy radical, converting it into a stable hydroperoxide, and terminates the kinetic chain of degradation. vinatiorganics.comtappi.org

The process can be summarized as follows:

Hydrogen Donation: The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen to a peroxy radical.

ROO• + ArOH → ROOH + ArO•

Radical Stabilization: The resulting antioxidant molecule becomes a phenoxy radical (ArO•). This radical is significantly less reactive than the peroxy radical it neutralized. Its stability is enhanced by two key structural features:

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing its energy and reducing its reactivity. partinchem.com

Steric Hindrance: The bulky alkyl groups (e.g., tert-butyl) positioned adjacent (in the ortho position) to the hydroxyl group physically shield the radical center on the oxygen atom. vinatiorganics.com This steric hindrance makes it difficult for the phenoxy radical to participate in further reactions that could re-initiate degradation, ensuring it acts as a stable chain terminator. specialchem.com

The stabilized phenoxy radical can then terminate a second radical, further enhancing its efficiency. partinchem.com The high molecular weight and thermal stability of bisphenolic structures improve their performance, especially in high-temperature applications. partinchem.com

Long-Term Stabilization of Polyolefins, Elastomers, and Adhesives

The robust chemical structure of tetra-alkylated bisphenols makes them exceptionally effective for the long-term stabilization of a wide range of polymers. Their low volatility and high thermal stability ensure they are not lost during high-temperature processing and remain in the polymer matrix to provide protection during the product's service life. lbf-jahresbericht.despecialchem.comnih.gov

Polyolefins: In polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), these antioxidants are critical for preventing the loss of mechanical properties like impact strength and elongation. 3vsigmausa.comlbf-jahresbericht.de Research has demonstrated the high performance of compounds like 4,4'-bis(2,6-di-tert-butylphenol) in protecting polypropylene from accelerated aging. researchgate.net The effectiveness is often measured by the Oxidation Induction Time (OIT), which indicates the time before the onset of rapid oxidation at an elevated temperature.

Elastomers and Adhesives: For elastomers (rubbers) and adhesives, oxidative degradation leads to hardening, cracking, and loss of elasticity or bond strength. researchgate.netnbinno.com Hindered bisphenols are employed to protect the rubber matrix from degradation pathways, ensuring that components like seals, hoses, and hot-melt adhesives retain their crucial physical properties over time. researchgate.netnbinno.com The non-discoloring nature of many of these antioxidants is an additional advantage, particularly for light-colored goods. nbinno.com

Below is a data table compiled from research findings, comparing the antioxidant performance of a tetra-alkylated bisphenol with other stabilizers in polypropylene.

Data adapted from a comparative study on the stabilization of polypropylene. researchgate.net

Evaluation as a Polymerization Inhibitor and Retarder

Beyond their role as antioxidants in finished products, hindered phenols also function as polymerization inhibitors or retarders. This is particularly important for preventing the premature and uncontrolled polymerization of reactive monomers during synthesis, purification, and storage. nih.gov

Mechanistic Studies of Radical Termination in Free Radical Polymerization

Free radical polymerization proceeds through initiation, propagation, and termination steps. nih.gov Hindered phenols act as inhibitors by intervening in the propagation step. The mechanism is analogous to their antioxidant function: they terminate growing polymer chains by donating a hydrogen atom.

The key reaction is the transfer of a hydrogen atom from the phenolic hydroxyl group to the radical at the end of a propagating polymer chain (P•):

P• + ArOH → PH + ArO•

This reaction caps (B75204) the growing polymer chain (PH), effectively stopping its growth. The resulting phenoxy radical (ArO•) is, as described previously, highly stabilized by resonance and steric hindrance. Its low reactivity prevents it from initiating a new polymer chain, thus breaking the kinetic chain of polymerization. partinchem.com

In radical polymerization, termination can naturally occur through two primary mechanisms: combination (where two growing chains couple) and disproportionation (where a hydrogen atom is transferred from one chain to another). researchgate.net The introduction of a phenolic inhibitor provides a more efficient, controlled termination pathway, preventing the uncontrolled exothermic reactions that can occur during spontaneous polymerization. nih.gov

Synergistic Effects of Tetra-sec-butylphenol with Co-additives in Inhibitor Blends

The performance of hindered phenolic antioxidants is often significantly enhanced when used in combination with co-additives, particularly secondary antioxidants like phosphites and thioesters. partinchem.comtappi.org This "synergism" arises because the primary and secondary antioxidants address different aspects of the degradation cycle.

Primary Antioxidants (Hindered Phenols): As discussed, these are radical scavengers that terminate the chain reaction by donating hydrogen atoms. energiforsk.se

Secondary Antioxidants (e.g., Phosphites, Thioesters): These are known as hydroperoxide decomposers. 3vsigmausa.com They work by converting the hydroperoxides (ROOH)—which are formed during the oxidation cycle—into stable, non-radical products, typically alcohols. tappi.org

This synergistic approach allows for the creation of highly efficient stabilization packages that provide comprehensive protection during both high-temperature processing (where phosphites are very effective) and long-term service life (the primary role of hindered phenols). 3vsigmausa.comspecialchem.com

Qualitative performance of synergistic antioxidant blends in polyolefins. 3vsigmausa.comspecialchem.comtappi.org

Incorporation into Advanced Polymer and Coating Systems for Enhanced Durability

The high molecular weight, low volatility, and excellent thermal stability of tetra-alkylated bisphenols make them ideal candidates for incorporation into advanced materials designed for long-term durability in demanding environments. lbf-jahresbericht.denih.gov These applications include high-performance engineering plastics, specialty coatings, and composites where reliability and extended service life are paramount.

In advanced polymer systems, such as those used in automotive under-the-hood components, wire and cable insulation, and geothermal pipes, the stabilizer must withstand high operating temperatures for extended periods. 3vsigmausa.comlbf-jahresbericht.de The robust nature of bisphenolic antioxidants ensures they remain effective, preventing oxidative failure.

A significant challenge in polymer stabilization is the physical loss of the antioxidant additive over time through migration or leaching, which depletes the polymer of its protection. researchgate.net To combat this, advanced strategies involve chemically grafting the hindered phenol (B47542) functionality onto the polymer backbone or onto nanoparticles. researchgate.netnih.gov This covalent bonding permanently immobilizes the antioxidant, preventing its migration and ensuring durable, long-lasting protection. nih.govmdpi.com This approach is particularly valuable for materials in contact with liquids or those used in safety-critical applications where the loss of stabilization cannot be tolerated.

Environmental Studies on Highly Substituted Alkylphenols: Implications for Tetra Sec Butylphenol

Biodegradation Pathways and Microbial Metabolism of Branched Alkylphenols

The biodegradation of branched alkylphenols is a complex process influenced by the degree of branching in the alkyl chain. Microorganisms have evolved various metabolic strategies to break down these compounds. For highly substituted phenols like tetra-sec-butylphenol, the steric hindrance presented by the bulky alkyl groups significantly affects the degradation pathway.

Research has shown that bacteria, particularly from the genus Sphingomonas, are capable of degrading highly branched alkylphenols such as nonylphenol. core.ac.uk One of the key initial steps in the aerobic bacterial catabolism of many alkylphenols is the hydroxylation of the aromatic ring. dphen1.com For instance, Pseudomonas sp. has been shown to hydroxylate 2-sec-butylphenol to 3-sec-butylcatechol, which is then further metabolized via a meta-cleavage pathway. nih.gov This process ultimately breaks down the aromatic ring.

However, for alkylphenols with a quaternary α-carbon in their side chain, a feature common in highly branched isomers, a different and unusual degradation mechanism known as ipso-substitution has been observed. core.ac.uk In this pathway, the initial enzymatic attack occurs at the carbon atom of the aromatic ring that is bonded to the alkyl group (the ipso position). This leads to the eventual cleavage and removal of the entire alkyl group as an alcohol, allowing the bacterium to then utilize the remaining phenolic ring as a carbon and energy source. core.ac.uk This ipso-hydroxylation is a critical step that enables bacteria to overcome the steric hindrance of the bulky alkyl substituent. core.ac.uk

Fungal metabolism of long-chain branched alkylphenols may proceed through different pathways, including alkyl chain oxidation and the formation of phenolic polymers, involving both intracellular and extracellular oxidative enzymes. industrialchemicals.gov.au

Key Microbial Degradation Pathways for Branched Alkylphenols

Pathway Description Key Enzymes/Mechanisms Example Substrates
Aromatic Ring Hydroxylation & Cleavage The aromatic ring is first hydroxylated to form a catechol derivative, which is then cleaved (ortho- or meta-cleavage) to open the ring for further metabolism. Monooxygenases, Dioxygenases 2-sec-butylphenol, 4-ethylphenol
Ipso-Substitution The initial enzymatic attack is at the ipso-carbon (the ring carbon attached to the alkyl group), leading to the eventual detachment of the entire alkyl group. Ipso-hydroxylating monooxygenase Highly branched nonylphenol isomers, 4-tert-butylphenol

| Alkyl Chain Oxidation | The degradation initiates on the alkyl side chain rather than the aromatic ring. | Not fully elucidated for highly branched phenols | Linear alkylphenols |

Identified Metabolites in the Biodegradation of Substituted Alkylphenols

Parent Compound Microorganism Key Metabolites Reference
2-sec-butylphenol Pseudomonas sp. strain MS-1 3-sec-butylcatechol, 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, 2-methylbutyric acid nih.gov
4-tert-butylphenol Sphingobium fuliginis strain TIK-1 4-tert-butylcatechol nih.gov

Environmental Fate and Persistence Modeling for Hindered Phenols

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For hindered phenols like this compound, their structure plays a crucial role in their distribution and persistence.

Studies on similar compounds, such as 4-tert-butylphenol, indicate that these chemicals are not considered persistent in the environment. industrialchemicals.gov.au They are expected to biodegrade under aerobic conditions in aquatic environments and degrade rapidly in the atmosphere. industrialchemicals.gov.au Due to their chemical structure, hydrolysis is not a significant degradation pathway. industrialchemicals.gov.au Multimedia partitioning models predict that such compounds will predominantly partition to the soil and sediment compartments upon release into the environment. industrialchemicals.gov.au

The persistence of a chemical is the length of time it remains in the environment. epa.gov While standard laboratory tests for biodegradability provide initial data, they may not fully capture the complexity of real-world environmental conditions where factors like sunlight (photodegradation) and the presence of other microorganisms can accelerate degradation. battelle.org For instance, the aqueous photodegradation of 4-tert-butylphenol has been studied, identifying by-products such as 4-tert-butylcatechol, indicating that photolysis can be a relevant degradation pathway in sunlit surface waters. researchgate.net

Modeling the environmental fate of hindered phenols involves considering their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), along with their susceptibility to biotic and abiotic degradation processes. The steric hindrance provided by the bulky sec-butyl groups in this compound is expected to influence its sorption behavior and bioavailability, potentially affecting its degradation rates compared to less substituted phenols. The stability of the phenoxy radical formed during antioxidant activity is a key factor in the transformation of hindered phenols. researchgate.net While these compounds are designed for stability, environmental processes can lead to their transformation. nih.gov

Environmental Fate Parameters for a Representative Hindered Phenol (B47542) (4-tert-butylphenol)

Parameter Value/Description Implication
Persistence Not Persistent Expected to degrade in the environment and not remain for long periods.
Biodegradation Biodegradable under aerobic conditions (e.g., 58.5-63.5% in 28 days, OECD 301B). Will be broken down by microorganisms in water and soil.
Atmospheric Degradation Rapid degradation by reaction with hydroxyl radicals. Short half-life in the air.
Bioaccumulation Low potential to bioaccumulate in aquatic life. Not expected to build up to high concentrations in organisms.

| Primary Environmental Compartment | Soil and sediment. | Tends to adsorb to solid particles rather than remaining in water. |

Analytical Detection and Quantification Methodologies in Environmental Matrices

Accurate detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment are essential for monitoring its presence and understanding its environmental fate. Various analytical techniques are employed for this purpose, often requiring sample extraction, cleanup, and concentration steps prior to instrumental analysis. dphen1.comresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of alkylphenols. oiv.int For volatile and semi-volatile phenols, this method offers high sensitivity and selectivity. To improve chromatographic performance and sensitivity, phenols are often derivatized before GC-MS analysis. epa.gov

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), is another powerful tool, particularly for phenols that are less volatile or thermally unstable. dphen1.comnih.gov LC-MS/MS provides excellent selectivity and low detection limits, making it suitable for trace-level analysis in environmental samples. dphen1.com

Sample preparation is a critical step. Solid-phase extraction (SPE) is commonly used to isolate and pre-concentrate alkylphenols from aqueous samples. dphen1.comnih.gov For solid matrices like soil and sediment, techniques such as ultrasonic-assisted solvent extraction (UASE), pressurized liquid extraction (PLE), and Soxhlet extraction are employed. dphen1.com

Typical Analytical Methods for Substituted Alkylphenols in Environmental Samples

Technique Matrix Sample Preparation Typical Detection Limit
GC-MS Water Solid-Phase Microextraction (SPME) 0.1 - 1 µg/L
GC-MS/MS Wine Headspace SPME 1 µg/L
LC-MS/MS Water Solid-Phase Extraction (SPE) 0.1 - 20.0 ng/L
HPLC-UV Water SPE ~1 µg/L

| UPLC-MS/MS | Water | SPE | Not specified |

Example GC-MS Parameters for Alkylphenol Analysis

Parameter Setting
Column 5MS UI 30 m x 0.25 mm x 0.25 µm
Injector Temperature 260 °C (splitless)
Carrier Gas Helium (1 mL/min)
Oven Program 50°C, then 10 °C/min up to 300 °C, hold for 3 min
Transfer Line Temperature 300°C
Source Temperature 250°C

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Emerging Research Directions and Future Outlook for Tetra Sec Butylphenol

Development of Green Chemistry Approaches for Sustainable Synthesis and Processing

The traditional synthesis of hindered phenols often involves Friedel-Crafts alkylation, which can utilize strong acids and generate significant waste streams. google.com Modern research is increasingly focused on developing more sustainable and environmentally benign methods for their synthesis and processing, aligning with the principles of green chemistry.

Key Research Findings:

Heterogeneous Catalysis: There is a growing interest in replacing homogeneous acid catalysts like sulfuric acid with solid acid catalysts such as zeolites, clays, and ion-exchange resins. These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste and simplifying purification processes.

Alternative Alkylating Agents: Research is exploring the use of greener alkylating agents. For example, using methyl tert-butyl ether as an alkylating agent with sulfuric acid as a catalyst has been described as a suitable experiment for teaching labs, yielding 2,4,6-tri-tert-butylphenol (B181104) in good yields. wikipedia.org

Solvent-Free Reactions: Performing synthesis under solvent-free conditions is a key goal of green chemistry. This approach reduces volatile organic compound (VOC) emissions and simplifies product work-up. Microwave-assisted organic synthesis is one technique being explored to facilitate solvent-free reactions.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes, such as peroxidases, for the polymerization of substituted phenols is being investigated as a benign method to create novel polymeric antioxidants. nih.gov

Application of Advanced In-situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the reaction mechanisms and kinetics of phenol (B47542) alkylation is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. Advanced in-situ spectroscopic techniques allow researchers to monitor these reactions in real-time, providing valuable insights that are not obtainable through traditional offline analysis.

Key Research Findings:

In-situ NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been effectively used to study the mechanism of phenol alkylation in real-time. For instance, in-situ 13C MAS NMR spectroscopy has been employed to investigate the solid-acid-catalyzed alkylation of phenol with cyclohexanol (B46403) and cyclohexene. pnnl.govnih.govacs.org This technique allows for the direct observation of reactants, intermediates, and products on the catalyst surface, elucidating the reaction pathways.

Reaction Mechanism Elucidation: Studies using in-situ NMR have shown that in the alkylation of phenol with cyclohexanol, the reaction proceeds only after the majority of the alcohol is dehydrated to cyclohexene. nih.govacs.org The reactive electrophile, a carbenium ion, is formed from the protonation of the olefin by a Brønsted acid site on the catalyst. pnnl.govnih.gov This level of mechanistic detail is vital for designing more efficient catalytic systems.

The data below illustrates the type of information that can be obtained from in-situ reaction monitoring, showing the evolution of different species over time during a phenol alkylation reaction.

Time (min)Phenol Concentration (M)Alkylphenol Product Concentration (M)Intermediate Concentration (M)
00.5400
2000.500.020.01
4000.450.060.02
6000.380.120.01
8000.300.18<0.01

This table is illustrative and based on typical data from in-situ spectroscopic studies of phenol alkylation.

Predictive Modeling for Structure-Activity Relationships and Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological or chemical activity. scienceopen.com In the context of hindered phenols, QSAR is employed to predict their antioxidant efficacy and to guide the rational design of new derivatives with enhanced properties.

Key Research Findings:

Descriptor-Based Models: QSAR models for phenolic antioxidants often use quantum-chemically calculated descriptors. These can include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), bond dissociation enthalpies, and the heat of formation. mdpi.com These descriptors help quantify the ease with which a phenol can donate its hydrogen atom to a free radical.

Predicting Antioxidant Activity: By establishing a statistical relationship between these descriptors and experimentally determined antioxidant activity, researchers can predict the efficacy of novel, unsynthesized hindered phenol derivatives. nih.gov This predictive capability saves significant time and resources in the discovery of new, more effective antioxidants.

Informing Molecular Design: QSAR studies provide insights into the key structural features that govern antioxidant activity. For example, the number and position of hydroxyl groups and the nature of the alkyl substituents are critical factors. nih.gov This knowledge allows for the targeted design of molecules with optimized antioxidant potential. For some biological applications, there is interest in designing phenols that can switch from being an antioxidant to a pro-oxidant to target tumor cells, a complex structure-activity relationship that can be explored with these models. nih.gov

Exploration of New Industrial and Specialty Chemical Applications Based on Hindered Phenol Properties

The unique properties of hindered phenols, primarily their ability to act as radical scavengers, make them versatile additives in a wide range of materials. While their primary role is as antioxidants, ongoing research seeks to leverage their properties for new and specialized applications.

Key Research Findings:

Polymer and Plastics Stabilization: Hindered phenols are crucial for protecting polymers like polyethylene (B3416737), polypropylene (B1209903), and PVC from degradation during high-temperature processing and throughout their service life. vinatiorganics.comuvabsorber.com They prevent chain scission and cross-linking, thereby preserving the mechanical and physical properties of the materials. vinatiorganics.com

Lubricants and Fuels: In lubricants and fuels, hindered phenols prevent oxidation that can lead to the formation of sludge and deposits, ensuring the longevity and performance of engines. vinatiorganics.comguidechem.com

Adhesives and Sealants: The inclusion of hindered phenols in adhesives and sealants improves the stability and performance of these formulations, ensuring reliable bonding. vinatiorganics.com

Advanced Materials: Research is exploring the incorporation of hindered phenols into novel materials to enhance their durability. This could lead to longer-lasting plastics, paints, and textiles, contributing to sustainability by reducing waste. vinatiorganics.com They can also be used as intermediates in the synthesis of other valuable chemicals, including more complex antioxidants. wikipedia.org

The table below summarizes some of the key industrial applications of hindered phenols.

IndustryApplicationFunction
Plastics & PolymersPolyolefins, Styrenics, ElastomersProcessing and long-term heat stabilizer amfine.comvinatiorganics.com
RubberTires, Hoses, SealsProtection against oxidative cracking vinatiorganics.com
Lubricants & FuelsEngine Oils, Hydraulic FluidsPrevention of oxidation and sludge formation wikipedia.orgvinatiorganics.com
Adhesives & CoatingsSealants, PaintsImproved stability and longevity vinatiorganics.com
Food & BeverageProcessed FoodsPrevention of spoilage from oxidation vinatiorganics.com

Q & A

Basic Research: How can researchers validate the purity and structural integrity of Tetra-sec-butylphenol for experimental use?

Methodological Answer:
Purity validation should combine analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection (to quantify impurities) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm structural integrity). For example, in mutagenicity studies, the compound was reported with 99.0% purity using HPLC under Good Laboratory Practice (GLP) conditions . Mass spectrometry (MS) can further confirm molecular weight and fragmentation patterns. Researchers should cross-reference these methods with OECD Test Guidelines (e.g., TG 471 for bacterial reverse mutation assays) to ensure compliance with standardized protocols .

Basic Research: What in vitro assays are recommended for preliminary toxicity screening of this compound?

Methodological Answer:
Key in vitro assays include:

  • Bacterial Reverse Mutation Assay (Ames test): Test strains like S. typhimurium TA98 and TA100 to assess mutagenic potential. A study using these strains reported no mutagenic activity for this compound at concentrations up to 5,000 µg/plate .
  • Chromosomal Aberration Test: Use mammalian cell lines (e.g., Chinese hamster lung cells) to evaluate clastogenicity. Negative results were observed in a GLP-compliant study at non-cytotoxic doses .
  • Cytotoxicity Assays: Measure IC50 values using MTT or neutral red uptake assays to establish non-toxic concentration ranges for subsequent experiments .

Advanced Research: How should researchers design dose-response studies for this compound in repeated-dose oral toxicity tests?

Methodological Answer:

  • Dose Selection: Follow OECD TG 407 (28-day repeated dose toxicity). Start with a range-finding study (e.g., 10, 30, 100, 300 mg/kg/day in rats) to identify the Maximum Tolerated Dose (MTD).
  • Endpoints: Include hematology, serum biochemistry, histopathology, and organ weight analysis. A 28-day study in rats reported no adverse effects at 100 mg/kg/day, but hepatocyte hypertrophy at higher doses .
  • Statistical Power: Use ≥5 animals per sex per group to ensure robust statistical analysis. Apply ANOVA with post-hoc Dunnett’s test to compare treated groups against controls .

Advanced Research: How can contradictory data from genotoxicity assays (e.g., Ames test vs. chromosomal aberration) be resolved?

Methodological Answer:
Contradictions may arise from differences in metabolic activation (e.g., S9 mix usage) or cell-type specificity. To resolve discrepancies:

Replicate Studies: Ensure tests are repeated under identical conditions (e.g., same batch of S9, cell passage number).

Mechanistic Follow-Up: Use comet assays (for DNA damage) or micronucleus tests (for chromosomal breakage) to clarify ambiguous results.

Data Interpretation: Apply the Weight of Evidence approach per ICH S2(R1) guidelines, prioritizing GLP-compliant studies over exploratory data .

Advanced Research: What methodologies are critical for assessing the endocrine-disrupting potential of this compound?

Methodological Answer:

  • Receptor Binding Assays: Use ER/AR/TR reporter gene assays (e.g., OECD TG 455) to screen for nuclear receptor interactions.
  • Hormone Synthesis Inhibition: Measure steroidogenic enzyme activity (e.g., CYP19 aromatase) in H295R adrenal carcinoma cells.
  • In Vivo Validation: Conduct uterotrophic or Hershberger assays in rodents to confirm in vitro findings. No such studies are currently reported for this compound, highlighting a research gap .

Advanced Research: How can researchers optimize solubility and stability of this compound in experimental matrices?

Methodological Answer:

  • Solubility Screening: Test solvents like DMSO, ethanol, and corn oil. For aqueous systems, use cyclodextrin-based solubilization.
  • Stability Monitoring: Conduct LC-MS stability studies under varying pH, temperature, and light conditions. For example, store stock solutions in amber vials at -20°C to prevent photodegradation.
  • Vehicle Controls: Include solvent-only controls in assays to exclude vehicle-induced artifacts .

Data Reporting: What ethical and methodological standards are mandatory for publishing toxicity data on this compound?

Methodological Answer:

  • GLP Compliance: Document adherence to OECD guidelines (e.g., TG 471, 473) and QA/QC protocols .
  • Data Transparency: Report raw data (e.g., colony counts in Ames tests) alongside statistical analyses. Avoid selective reporting of non-significant results .
  • Ethical Declarations: Include statements on animal welfare (e.g., ARRIVE guidelines) and conflict of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.